Cas no 1807112-57-7 (Ethyl 6-(difluoromethyl)-3-methoxy-4-nitropyridine-2-carboxylate)

Ethyl 6-(difluoromethyl)-3-methoxy-4-nitropyridine-2-carboxylate is a fluorinated pyridine derivative with significant utility in pharmaceutical and agrochemical research. Its structure features a difluoromethyl group at the 6-position, a methoxy substituent at the 3-position, and a nitro group at the 4-position, contributing to its reactivity and potential as an intermediate in synthesis. The ethyl ester moiety enhances solubility and facilitates further functionalization. This compound is particularly valuable in the development of bioactive molecules due to its ability to introduce fluorinated and electron-withdrawing groups into target structures. Its stability under standard conditions makes it a reliable choice for controlled synthetic applications.
Ethyl 6-(difluoromethyl)-3-methoxy-4-nitropyridine-2-carboxylate structure
1807112-57-7 structure
Product Name:Ethyl 6-(difluoromethyl)-3-methoxy-4-nitropyridine-2-carboxylate
CAS No:1807112-57-7
MF:C10H10F2N2O5
MW:276.193609714508
CID:4896473
Update Time:2025-10-30

Ethyl 6-(difluoromethyl)-3-methoxy-4-nitropyridine-2-carboxylate Chemical and Physical Properties

Names and Identifiers

    • Ethyl 6-(difluoromethyl)-3-methoxy-4-nitropyridine-2-carboxylate
    • Inchi: 1S/C10H10F2N2O5/c1-3-19-10(15)7-8(18-2)6(14(16)17)4-5(13-7)9(11)12/h4,9H,3H2,1-2H3
    • InChI Key: JFZQCXKKVNCFJZ-UHFFFAOYSA-N
    • SMILES: FC(C1=CC(=C(C(C(=O)OCC)=N1)OC)[N+](=O)[O-])F

Computed Properties

  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 8
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 5
  • Complexity: 336
  • XLogP3: 1.9
  • Topological Polar Surface Area: 94.2

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Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Alichem
A029019156-250mg
Ethyl 6-(difluoromethyl)-3-methoxy-4-nitropyridine-2-carboxylate
1807112-57-7 95%
250mg
$1,058.40 2022-03-31
Alichem
A029019156-500mg
Ethyl 6-(difluoromethyl)-3-methoxy-4-nitropyridine-2-carboxylate
1807112-57-7 95%
500mg
$1,651.30 2022-03-31
Alichem
A029019156-1g
Ethyl 6-(difluoromethyl)-3-methoxy-4-nitropyridine-2-carboxylate
1807112-57-7 95%
1g
$2,808.15 2022-03-31

Ethyl 6-(difluoromethyl)-3-methoxy-4-nitropyridine-2-carboxylate Related Literature

Additional information on Ethyl 6-(difluoromethyl)-3-methoxy-4-nitropyridine-2-carboxylate

Ethyl 6-(Difluoromethyl)-3-methoxy-4-nitropyridine-2-carboxylate (CAS No. 1807112-57-7): A Comprehensive Overview

Ethyl 6-(difluoromethyl)-3-methoxy-4-nitropyridine-2-carboxylate (CAS No. 1807112-57-7) is a novel compound that has garnered significant attention in the field of medicinal chemistry and pharmaceutical research. This compound belongs to the class of pyridine derivatives and is characterized by its unique structural features, including a difluoromethyl group, a methoxy substituent, and a nitro group. These functional groups contribute to its distinct chemical and biological properties, making it a promising candidate for various applications in drug discovery and development.

The difluoromethyl group in Ethyl 6-(difluoromethyl)-3-methoxy-4-nitropyridine-2-carboxylate is known for its ability to enhance the metabolic stability and bioavailability of drug molecules. This is particularly important in the context of oral drug delivery, where compounds with poor solubility or rapid metabolism can pose significant challenges. Recent studies have shown that the introduction of difluoromethyl groups can significantly improve the pharmacokinetic profile of drugs, leading to enhanced therapeutic efficacy and reduced side effects.

The methoxy substituent in Ethyl 6-(difluoromethyl)-3-methoxy-4-nitropyridine-2-carboxylate plays a crucial role in modulating the compound's lipophilicity and electronic properties. Methoxy groups are known to increase the lipophilicity of molecules, which can enhance their ability to cross biological membranes and reach their target sites. Additionally, the electron-donating nature of the methoxy group can influence the reactivity and stability of the pyridine ring, contributing to the overall biological activity of the compound.

The presence of a nitro group in Ethyl 6-(difluoromethyl)-3-methoxy-4-nitropyridine-2-carboxylate adds another layer of complexity to its chemical structure. Nitro groups are strong electron-withdrawing substituents that can significantly affect the electronic distribution within the molecule. This can influence various aspects of the compound's behavior, including its reactivity, solubility, and interaction with biological targets. In medicinal chemistry, nitro-containing compounds are often explored for their potential as prodrugs or as agents with specific pharmacological activities.

Recent research has focused on the potential therapeutic applications of Ethyl 6-(difluoromethyl)-3-methoxy-4-nitropyridine-2-carboxylate. Studies have shown that this compound exhibits potent inhibitory activity against specific enzymes and receptors involved in various disease pathways. For example, it has been reported to inhibit key enzymes in the metabolic pathways associated with cancer and inflammatory diseases. These findings suggest that Ethyl 6-(difluoromethyl)-3-methoxy-4-nitropyridine-2-carboxylate could be a valuable lead compound for further drug development efforts.

In addition to its potential therapeutic applications, Ethyl 6-(difluoromethyl)-3-methoxy-4-nitropyridine-2-carboxylate has also been studied for its use as an intermediate in synthetic chemistry. The unique combination of functional groups in this compound makes it a versatile building block for the synthesis of more complex molecules. Researchers have utilized this compound as a starting material for the preparation of various derivatives with diverse biological activities, further expanding its utility in pharmaceutical research.

The synthesis of Ethyl 6-(difluoromethyl)-3-methoxy-4-nitropyridine-2-carboxylate typically involves multi-step reactions that require careful optimization to achieve high yields and purity. Recent advancements in synthetic methodologies have led to more efficient and scalable processes for producing this compound. These improvements have facilitated its availability for both academic research and industrial applications.

From a safety perspective, it is important to note that while Ethyl 6-(difluoromethyl)-3-methoxy-4-nitropyridine-2-carboxylate is not classified as a hazardous material or controlled substance, proper handling and storage practices should always be followed to ensure safety in laboratory settings. Researchers working with this compound should adhere to standard safety protocols and guidelines to minimize any potential risks.

In conclusion, Ethyl 6-(difluoromethyl)-3-methoxy-4-nitropyridine-2-carboxylate (CAS No. 1807112-57-7) represents an exciting advancement in the field of medicinal chemistry and pharmaceutical research. Its unique structural features and promising biological activities make it a valuable candidate for further investigation and development. As research continues to uncover new insights into its properties and applications, this compound is likely to play an increasingly important role in the discovery and development of novel therapeutics.

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